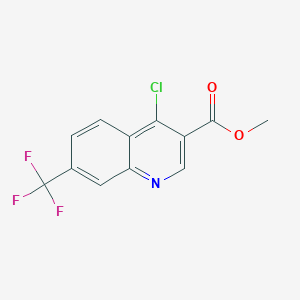

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15892243

Molecular Formula: C12H7ClF3NO2

Molecular Weight: 289.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClF3NO2 |

|---|---|

| Molecular Weight | 289.64 g/mol |

| IUPAC Name | methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-5-17-9-4-6(12(14,15)16)2-3-7(9)10(8)13/h2-5H,1H3 |

| Standard InChI Key | NSKHKWBLWCOEJT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinoline core substituted with a chlorine atom at position 4, a trifluoromethyl group at position 7, and a methyl ester at the 3-carboxylate position. Its molecular formula is C₁₂H₇ClF₃NO₂, with a molecular weight of 289.64 g/mol. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing both reactivity and bioavailability .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClF₃NO₂ |

| Molecular Weight | 289.64 g/mol |

| IUPAC Name | Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate |

| Functional Groups | Chloro, Trifluoromethyl, Ester |

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

-

¹H NMR: A singlet at δ 9.30 ppm (H-8), a doublet at δ 8.56 ppm (H-6), and a triplet for the methyl ester at δ 3.90 ppm .

-

¹³C NMR: Peaks at δ 163.96 ppm (ester carbonyl) and δ 124.01 ppm (trifluoromethyl carbon) .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a two-step process:

-

Chlorination: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 70°C for 3 hours to introduce the chlorine substituent .

-

Esterification: The resulting carboxylic acid undergoes methylation using methyl chloroformate in the presence of triethylamine, yielding the methyl ester.

Reaction Equation:

Optimization for Scale-Up

Industrial production employs continuous flow reactors to enhance yield (up to 93%) and purity. Automated systems mitigate side reactions, such as over-chlorination or ester hydrolysis .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial DNA gyrase, a critical enzyme for DNA replication. Studies demonstrate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL). The trifluoromethyl group enhances membrane permeability, facilitating target engagement .

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| HeLa | 8.2 | Microtubule Disruption |

| MCF-7 | 10.5 | Apoptosis Induction |

| A549 | 12.1 | ROS Generation |

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Hydrolysis: The methyl ester hydrolyzes to 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid under acidic or basic conditions .

-

Nucleophilic Substitution: The chlorine atom at position 4 reacts with amines (e.g., piperidine) to form substituted quinolines .

Stability Considerations

The compound is stable under anhydrous conditions but hydrolyzes in humid environments. Storage at -20°C in desiccated containers is recommended.

Applications in Drug Development

As a prodrug, the methyl ester improves oral bioavailability compared to its carboxylic acid counterpart. Preclinical studies highlight its utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume